1-(4-methylphenyl)-1H-pyrazol-3-amine

Lipophilicity engineering ADME optimization N1-aryl substitution SAR

NPY Y5 antagonist programs require N1-(4-methylphenyl)-3-aminopyrazole as the core scaffold for sub-100 nM binding (US6531478), but post-synthetic N-arylation adds synthetic burden. This pre-functionalized compound eliminates that bottleneck. • Directly elaborate C5-amino/C3-aryl positions via sulfonylation, amidation, or Suzuki coupling. • Fragment-library compliant: LogP 2.34, PSA 43.84 Ų, MW 173.21. • HCl salt (CAS 1909316-57-9) available for aqueous biological assays. Bulk quantities in stock.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
Cat. No. B13246067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methylphenyl)-1H-pyrazol-3-amine
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=CC(=N2)N
InChIInChI=1S/C10H11N3/c1-8-2-4-9(5-3-8)13-7-6-10(11)12-13/h2-7H,1H3,(H2,11,12)
InChIKeyDHGLITOGZLGRNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methylphenyl)-1H-pyrazol-3-amine: Technical Baseline for a Regiospecific N1-Aryl-3-aminopyrazole Building Block


1-(4-Methylphenyl)-1H-pyrazol-3-amine (CAS 87949-14-2; synonym: 1-p-tolyl-1H-pyrazol-3-ylamine) is an N1-aryl-substituted 3-aminopyrazole with molecular formula C₁₀H₁₁N₃ and molecular weight 173.21 g·mol⁻¹ . It belongs to the aminopyrazole class, a privileged scaffold in medicinal chemistry with demonstrated applications across kinase inhibition, anti-inflammatory, and neuropeptide receptor modulation programs [1]. The compound features a primary amine at the pyrazole C3 position and a para-methylphenyl substituent at N1, giving it a computed LogP of approximately 2.34 and a polar surface area (PSA) of 43.84 Ų . It is commercially available as both the free base (typical purity ≥95%) and the hydrochloride salt (CAS 1909316-57-9), the latter offering enhanced aqueous solubility for biological assay applications [2].

Why 1-(4-Methylphenyl)-1H-pyrazol-3-amine Cannot Be Casually Substituted: Regioisomeric, Electronic, and Lipophilicity Constraints


Within the N1-aryl-3-aminopyrazole series, seemingly minor structural variations produce quantifiable differences in physicochemical properties that directly impact synthetic utility and downstream biological performance. The para-methyl substituent on the N1-phenyl ring is not merely a lipophilicity modulator: compared to the unsubstituted 1-phenyl-1H-pyrazol-3-amine (LogP ≈ 2.04), the 4-methyl group increases computed LogP by approximately 0.30 units without altering PSA (both 43.84 Ų) , translating to a roughly 2-fold increase in predicted octanol-water partition coefficient. Critically, the regioisomeric placement of the 4-methylphenyl group matters: 4-(4-methylphenyl)-1H-pyrazol-3-amine (CAS 40545-63-9) positions the aryl group at C4 rather than N1, producing a chemically distinct scaffold with a different hydrogen-bonding donor/acceptor topology and altered reactivity in cross-coupling reactions . The 4-chloro analog (CAS 66000-39-3, MW 193.63) introduces an electron-withdrawing substituent that shifts the electronic character of the N1-aryl ring in the opposite direction versus the electron-donating methyl group, affecting both the nucleophilicity of the C3-amine and the compound's metabolic stability profile [1]. These differences are not cosmetic—they determine which synthetic derivatization pathways are accessible and which biological targets can be engaged.

Quantitative Differentiation Evidence for 1-(4-Methylphenyl)-1H-pyrazol-3-amine Versus Closest Analogs


Lipophilicity Tuning: +0.30 LogP Shift Versus Unsubstituted 1-Phenyl-1H-pyrazol-3-amine

The 4-methyl substituent on the N1-phenyl ring of 1-(4-methylphenyl)-1H-pyrazol-3-amine produces a quantifiable increase in computed LogP compared to the unsubstituted parent 1-phenyl-1H-pyrazol-3-amine (CAS 1128-56-9). Both compounds share an identical polar surface area (PSA = 43.84 Ų), meaning the lipophilicity gain is achieved without altering hydrogen-bonding capacity . This is a useful property for medicinal chemists who need to modulate membrane permeability while preserving the aminopyrazole pharmacophore's H-bond donor/acceptor profile.

Lipophilicity engineering ADME optimization N1-aryl substitution SAR

Regioisomeric Precision: N1-(4-Methylphenyl)-3-amine Versus C4-(4-Methylphenyl)-3-amine Isomer Distinction

1-(4-Methylphenyl)-1H-pyrazol-3-amine (CAS 87949-14-2) is the N1-aryl regioisomer, structurally distinct from 4-(4-methylphenyl)-1H-pyrazol-3-amine (CAS 40545-63-9), which places the same 4-methylphenyl substituent at the pyrazole C4 position instead. This regioisomeric distinction has significant consequences for synthetic derivatization: the N1-aryl isomer presents the C3-amine as the primary nucleophilic handle for acylation, sulfonylation, or reductive amination, while the C4-aryl isomer has the amine at C3 with the aryl group occupying a ring carbon position that alters the electronic environment of both the amine and the remaining unsubstituted ring positions [1]. In the context of Ullmann and Buchwald-Hartwig coupling reactions, the N1-aryl substitution pattern in the target compound pre-installs one aryl group, leaving C4 and C5 available for further functionalization—a synthetic efficiency advantage over the C4-aryl isomer which requires additional N-functionalization steps [2].

Regioselective synthesis Scaffold diversification Cross-coupling reactivity

Electronic Modulation: Electron-Donating 4-Methyl Versus Electron-Withdrawing 4-Chloro N1-Aryl Substitution

The para-substituent on the N1-phenyl ring exerts a predictable electronic effect on the pyrazole core. The 4-methyl group (Hammett σₚ = −0.17) is electron-donating, while the 4-chloro substituent in 1-(4-chlorophenyl)-1H-pyrazol-3-amine (CAS 66000-39-3; σₚ = +0.23) is electron-withdrawing [1]. This electronic difference modulates the nucleophilicity of the C3-amine: the electron-donating methyl group increases electron density on the pyrazole ring, making the C3-NH₂ marginally more nucleophilic compared to the 4-chloro analog. The molecular weight difference (173.21 vs. 193.63 g·mol⁻¹) also means the methyl-substituted compound is ~10.5% lighter, offering a modest advantage in fragment-based drug discovery where lower molecular weight is preferred for lead-like properties [2].

Electronic effects Hammett parameters SAR optimization Nucleophilicity

Validated Synthetic Intermediacy: NPY Y5 Receptor Antagonist Program Requiring the N1-(4-Methylphenyl)-3-aminopyrazole Core

Patent US6531478 (Kordik et al., 2003) discloses that 1-(4-methylphenyl)-1H-pyrazol-3-amine serves as the essential core scaffold for a series of potent neuropeptide Y subtype 5 (NPY Y5) receptor ligands. Specific elaborated derivatives such as 5-amino-1-(4-methylphenyl)-3-(4-((4-methoxyphenyl)sulfonylamino)phenyl)-1H-pyrazole were explicitly claimed and demonstrated high binding affinity for the human NPY Y5 receptor [1]. BindingDB entry CHEMBL1912075 confirms that structurally related aminopyrazoles bearing the N1-(4-methylphenyl) motif achieved Ki values as low as 150 nM at human NPY Y5 expressed in COS7 cells [2]. By contrast, the unsubstituted 1-phenyl-1H-pyrazol-3-amine scaffold lacks the lipophilic 4-methyl group that contributes to the hydrophobic interactions within the NPY Y5 binding pocket, as inferred from the SAR described in the patent [1]. This establishes the specific N1-(4-methylphenyl)-3-aminopyrazole scaffold—not the generic 1-phenyl-3-aminopyrazole—as the privileged chemotype for this receptor target.

NPY Y5 receptor Obesity therapeutics Neuropeptide Y Scaffold-driven lead optimization

Hydrochloride Salt Form: Enabling Aqueous Solubility for Biological Assays Without Structural Modification

The free base form of 1-(4-methylphenyl)-1H-pyrazol-3-amine (MW 173.21) has limited aqueous solubility due to its moderate lipophilicity (LogP 2.34). The hydrochloride salt (CAS 1909316-57-9, MW 209.68) is commercially available and offers enhanced water solubility without any covalent modification of the aminopyrazole scaffold [1]. This is particularly relevant because the free base of the unsubstituted 1-phenyl-1H-pyrazol-3-amine (MW 159.19) is also poorly water-soluble, yet its hydrochloride salt is less widely stocked by major suppliers. The availability of a pre-formed, well-characterized hydrochloride salt (specifications including GHS hazard data and storage conditions at room temperature) streamlines procurement for assay-ready compound management in screening campaigns [1].

Salt selection Aqueous solubility Assay compatibility Formulation enablement

Recommended Application Scenarios for 1-(4-Methylphenyl)-1H-pyrazol-3-amine Based on Verified Evidence


NPY Y5 Receptor Antagonist Lead Optimization: Use as the Patent-Defined Core Scaffold

For medicinal chemistry teams pursuing neuropeptide Y Y5 receptor antagonists for obesity, metabolic syndrome, or related CNS indications, 1-(4-methylphenyl)-1H-pyrazol-3-amine is the core scaffold specified in the foundational patent literature (US6531478) [1]. The SAR disclosed in this patent indicates that the N1-(4-methylphenyl) substitution pattern is critical for achieving sub-100 nM binding affinity at human NPY Y5. Researchers should procure this specific compound (rather than the unsubstituted 1-phenyl analog) to elaborate the C5-amino and C3-aryl positions via sulfonylation, amidation, or Suzuki coupling, as described in the patent examples. Derivatives built from this scaffold have demonstrated Ki values as low as 150 nM in COS7 cell-based radioligand binding assays [2]. Procurement recommendation: order the hydrochloride salt (CAS 1909316-57-9) for direct use in aqueous biological assay buffers.

Kinase Inhibitor Fragment Library Design: Lipophilicity-Balanced Aminopyrazole Fragment

With a molecular weight of 173.21 Da, LogP of 2.34, and PSA of 43.84 Ų, 1-(4-methylphenyl)-1H-pyrazol-3-amine falls within accepted fragment library parameters (MW < 300, LogP ≤ 3, PSA ≤ 60 Ų) [1]. Its single rotatable bond and defined H-bond donor/acceptor profile (1 HBD, 2 HBA) make it suitable as a kinase hinge-binding fragment, as the 3-aminopyrazole motif is a recognized ATP-competitive hinge binder in multiple kinase inhibitor programs [2]. Compared to the unsubstituted 1-phenyl analog (LogP 2.04), the 4-methyl group provides a modest lipophilicity increase that may enhance occupancy of hydrophobic back-pocket regions in kinase ATP sites, while the C3-amine remains available for vector-based elaboration toward the solvent-exposed region. Use this fragment in biochemical screening cascades followed by structure-based elaboration at C4 and C5.

Regioselective Heterocycle Synthesis: Pre-N-Functionalized Building Block for Fused Pyrazole Systems

1-(4-Methylphenyl)-1H-pyrazol-3-amine is a pre-N-functionalized aminopyrazole that eliminates the need for post-synthetic N-arylation steps when constructing fused heterocyclic systems. The C4-C5 positions remain unsubstituted, enabling cyclocondensation with 1,3-dielectrophiles (e.g., β-ketoesters, α,β-unsaturated ketones, or malononitrile derivatives) to form pyrazolo[1,5-a]pyrimidines and related fused systems without competing N-regioselectivity issues [1]. This contrasts with the C4-aryl regioisomer (CAS 40545-63-9), which requires a separate N-functionalization step before fused ring construction. The electron-donating 4-methyl group on the N1-phenyl ring also enhances the nucleophilicity of the C3-amine relative to the 4-chloro analog, potentially improving yields in acylation and sulfonylation reactions. Recommended for parallel synthesis libraries targeting diverse fused pyrazole chemical space.

Anti-Inflammatory Agent Derivatization: N1,N3-Diarylpyrazol-3-amine Precursor

Patent EP0173523 (US4810719) established the 1,N-diarylpyrazol-3-amine chemotype as a privileged anti-inflammatory scaffold, with the clinically evaluated compound FPL 62064 (N-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine) demonstrating dual 5-LOX/COX inhibition (IC₅₀: 3.5 μM and 3.1 μM, respectively) [1]. 1-(4-Methylphenyl)-1H-pyrazol-3-amine serves as the direct precursor for synthesizing the 4-methyl analog of FPL 62064—namely, N-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-3-amine—which introduces a lipophilicity-enhancing methyl group at the para position of the N1-phenyl ring. This modification is predicted to increase LogP by ~0.30 units compared to the FPL 62064 scaffold while preserving the dual-inhibition pharmacophore, potentially improving membrane penetration in topical anti-inflammatory applications. Researchers should use this compound as a starting material for Buchwald-Hartwig N-arylation at the C3-amine to generate focused libraries of N1-(4-methylphenyl)-N3-aryl derivatives for COX/LOX dual inhibition screening.

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